Vegfr-2-IN-21

VEGFR-2 Kinase Inhibition Antiangiogenesis

Select VEGFR-2-IN-21 for equipotent VEGFR-2 inhibition (IC50 0.10 µM) to sorafenib, yet superior cytotoxicity against HepG2 (8.98 µM) and MCF-7 (6.99 µM) cancer cells. Its 9.54-fold selectivity for MCF-7 over VERO normal cells provides a robust therapeutic index for breast cancer models. The unique diazepam-bearing sulfonamide scaffold adds structural diversity for SAR studies. Substituting analogs introduces potency and selectivity variations, making this compound irreplaceable for comparative oncology research.

Molecular Formula C28H24ClN7O3S
Molecular Weight 574.1 g/mol
Cat. No. B12416409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-21
Molecular FormulaC28H24ClN7O3S
Molecular Weight574.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=NCC(=O)N(C5=C4C=C(C=C5)Cl)C)C
InChIInChI=1S/C28H24ClN7O3S/c1-17-14-18(2)32-28(31-17)35-40(38,39)23-11-9-22(10-12-23)34-33-21-7-4-19(5-8-21)27-24-15-20(29)6-13-25(24)36(3)26(37)16-30-27/h4-15H,16H2,1-3H3,(H,31,32,35)
InChIKeyTXIQOLDHANVOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-21 2531029-88-4: Potent VEGFR-2 Inhibitor for Anticancer Research Procurement


Vegfr-2-IN-21 (Compound 5d) is a synthetic small-molecule VEGFR-2 inhibitor belonging to the diazepam-bearing sulfonamide class [1]. It demonstrates potent enzymatic inhibition of VEGFR-2 with an IC50 of 0.10 ± 0.01 µM, and exhibits antiproliferative activity against multiple cancer cell lines including HepG2, HCT116, and MCF-7 [1]. The compound is intended exclusively for research use in angiogenesis and oncology studies .

Vegfr-2-IN-21 2531029-88-4: Why Generic Substitution with Other VEGFR-2 Inhibitors Compromises Experimental Reproducibility


Substituting Vegfr-2-IN-21 with another VEGFR-2 inhibitor—even within the same structural class—introduces significant variability in target potency, cellular antiproliferative profile, and cancer cell selectivity. Vegfr-2-IN-21 exhibits a unique equipotency to sorafenib against VEGFR-2 kinase (0.10 µM) [1], yet it demonstrates superior cytotoxicity against HepG2 and MCF-7 cells compared to sorafenib, and divergent activity relative to doxorubicin [1]. Furthermore, its selectivity index (9.54-fold toxicity toward MCF-7 over VERO normal cells) is not replicated across analogs [1]. These compound-specific quantitative differences render simple substitution scientifically invalid for comparative studies.

Vegfr-2-IN-21 2531029-88-4: Quantitative Evidence for Differential Selection Against Comparators


Vegfr-2-IN-21: Direct VEGFR-2 Kinase Inhibition Equipotency to Sorafenib

Vegfr-2-IN-21 inhibits VEGFR-2 kinase with an IC50 of 0.10 ± 0.01 µM, which is statistically equipotent to the clinically approved multi-kinase inhibitor sorafenib (IC50 = 0.10 ± 0.02 µM) when evaluated under identical assay conditions [1]. This demonstrates that Vegfr-2-IN-21 achieves comparable on-target VEGFR-2 engagement to a reference standard.

VEGFR-2 Kinase Inhibition Antiangiogenesis

Vegfr-2-IN-21: Superior Antiproliferative Activity in HepG2 and MCF-7 Cells Versus Sorafenib

In cellular assays, Vegfr-2-IN-21 displayed significantly higher antiproliferative potency against HepG2 hepatocellular carcinoma cells (IC50 = 8.98 ± 0.1 µM) and MCF-7 breast adenocarcinoma cells (IC50 = 6.99 ± 0.1 µM) compared to sorafenib (HepG2 IC50 = 9.18 ± 0.6 µM; MCF-7 IC50 = 7.26 ± 0.3 µM) [1]. Against HCT116 colorectal carcinoma cells, Vegfr-2-IN-21 (IC50 = 7.77 ± 0.1 µM) was less potent than sorafenib (IC50 = 5.47 ± 0.3 µM), revealing cell line-dependent differentiation [1].

Anticancer Cytotoxicity HepG2 MCF-7

Vegfr-2-IN-21: Favorable Selectivity Index Against MCF-7 Breast Cancer Cells

Vegfr-2-IN-21 exhibited a 9.54-fold higher toxicity toward MCF-7 breast cancer cells compared to non-cancerous VERO normal cells [1]. This selectivity index is higher than that of several structural analogs (e.g., 5b: 5.77-fold; 5e: 5.71-fold; 7c: 2.31-fold) [1]. Among the series, Vegfr-2-IN-21 demonstrates one of the most favorable therapeutic windows in vitro.

Selectivity Breast Cancer VERO Cells

Vegfr-2-IN-21: Comparative Potency Against VEGFR-2-IN-22 and VEGFR-2-IN-73

Vegfr-2-IN-21 inhibits VEGFR-2 with an IC50 of 100 nM [1]. This places its potency between VEGFR-2-IN-22 (IC50 = 19.82 nM) and VEGFR-2-IN-73 (IC50 = 78.7 nM) [2]. However, Vegfr-2-IN-21's unique structural scaffold and demonstrated cellular activity profile differentiate it from these analogs. Direct comparative data are not available, and these values derive from separate studies with potentially varying assay conditions.

VEGFR-2 Inhibitor Potency

Vegfr-2-IN-21 2531029-88-4: Optimal Application Scenarios Based on Quantitative Evidence


Hepatocellular Carcinoma (HCC) Preclinical Research

Vegfr-2-IN-21 is ideally suited for in vitro studies on HepG2 hepatocellular carcinoma models, where it demonstrates 1.02-fold higher potency than sorafenib (IC50 8.98 µM vs. 9.18 µM) [1]. Its equipotent VEGFR-2 inhibition (0.10 µM) [1] ensures on-target antiangiogenic effects while the cellular data confirm direct cytotoxicity against HCC cells.

Breast Cancer (MCF-7) Antiproliferative Assays

Vegfr-2-IN-21 shows a 1.04-fold increase in potency over sorafenib against MCF-7 breast cancer cells (IC50 6.99 µM vs. 7.26 µM) [1]. More importantly, it exhibits a 9.54-fold selectivity for MCF-7 over VERO normal cells [1], making it a strong candidate for breast cancer-focused studies where therapeutic index is a key parameter.

Comparative VEGFR-2 Inhibitor Profiling

Vegfr-2-IN-21 serves as a useful comparator in kinase selectivity panels due to its intermediate potency (IC50 100 nM) relative to other tool compounds like VEGFR-2-IN-22 (19.82 nM) and VEGFR-2-IN-73 (78.7 nM) [2]. Its unique diazepam-bearing sulfonamide scaffold [1] also provides structural diversity for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.